molecular formula C10H9NO4 B1436704 Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate CAS No. 34173-07-4

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Cat. No.: B1436704
CAS No.: 34173-07-4
M. Wt: 207.18 g/mol
InChI Key: KNXFCPRDRVBCIA-UHFFFAOYSA-N
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Description

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS 34173-07-4) is a benzisoxazole derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . It is characterized by a 6-hydroxy-substituted benzisoxazole core linked to a methyl acetate group. The compound is commercially available as a white to yellow solid, though detailed physicochemical properties such as melting point, boiling point, and solubility remain unspecified in accessible literature .

Properties

IUPAC Name

methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFCPRDRVBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from 3-methyl-1,2-benzisoxazole or related intermediates.
  • Halogenated intermediates such as 3-bromomethyl-1,2-benzisoxazole are crucial for further functional group transformations.
  • Alkylation and oxidation steps are used to introduce the acetate and hydroxy substituents at the 3- and 6-positions respectively.

Bromination and Alkylation

A key step involves bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux with a radical initiator (AIBN). This produces a mixture of 3-bromomethyl-1,2-benzisoxazole and dibromomethyl derivatives.

  • Reaction conditions: Reflux in CCl4, presence of light and AIBN catalyst.
  • Yield: Crude brominated products are obtained and purified by column chromatography.

Subsequently, the bromomethyl intermediate is reacted with sodium metal in ethanol to form the 3-ethoxymethyl derivative. This step is performed under reflux for about 1 hour, yielding the ethoxymethyl compound in approximately 81% yield.

Ether Cleavage and Hydroxymethyl Formation

The 3-ethoxymethyl intermediate undergoes cleavage of the ethoxy group using boron tribromide (BBr3) at low temperature (-78 °C). This reaction yields 3-hydroxymethyl-1,2-benzisoxazole in about 71% yield.

  • Reaction conditions: BBr3 in dichloromethane, low temperature, inert atmosphere.
  • Workup involves neutralization with sodium bicarbonate and extraction.

Oxidation to Aldehyde and Further Functionalization

The 3-hydroxymethyl intermediate is oxidized using pyridinium dichromate (PDC) to yield 1,2-benzisoxazole-3-carboxaldehyde. This aldehyde is a key precursor for further derivatization to the methyl acetate compound.

  • Oxidation conditions: PDC in dichloromethane, room temperature.
  • Yield: Approximately 72% for the aldehyde.

Esterification to this compound

The aldehyde intermediate can be converted to the acetate ester via standard esterification methods, typically involving reaction with methanol under acidic or catalytic conditions to form the methyl ester.

  • Specific protocols for the hydroxy substitution at the 6-position involve selective hydroxylation or protection/deprotection strategies, depending on the starting materials.

Alternative Synthetic Routes and Base-Induced Transformations

Research has shown that substituted (1,2-benzisoxazol-3-yl)acetates can undergo various base-induced reactions depending on the substituents and reaction conditions:

  • Electron-donating substituents may lead to ring contraction to 2H-azirines.
  • Dialkylamino substituents can cause ring transformations to 3-iminobenzofurans.
  • Halogenated esters tend to dimerize under strong base conditions.
  • Electron-withdrawing substituents often result in recovery of the starting esters.
  • Methyl arylsulphinates can be formed by C-S bond cleavage in arylsulphinyl substituted esters.

For the preparation of this compound, careful selection of base and reaction conditions is critical to avoid undesired ring transformations or side reactions.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Bromination 3-Methyl-1,2-benzisoxazole NBS, CCl4, AIBN, reflux, light 3-Bromomethyl-1,2-benzisoxazole Crude Mixture with dibromomethyl derivative
2 Alkylation (Ethoxymethyl) 3-Bromomethyl-1,2-benzisoxazole Na metal, ethanol, reflux 3-Ethoxymethyl-1,2-benzisoxazole 81 Yellowish liquid
3 Ether cleavage 3-Ethoxymethyl-1,2-benzisoxazole BBr3, DCM, -78 °C, inert atmosphere 3-Hydroxymethyl-1,2-benzisoxazole 71 Solid, mp 67 °C
4 Oxidation 3-Hydroxymethyl-1,2-benzisoxazole PDC, DCM, room temperature 1,2-Benzisoxazole-3-carboxaldehyde 72 Solid, mp 61 °C
5 Esterification (implied) 1,2-Benzisoxazole-3-carboxaldehyde Methanol, acid catalyst (typical conditions) This compound Not specified Hydroxy substitution at 6-position via further steps

Research Findings and Practical Considerations

  • The multi-step synthesis starting from 3-methyl-1,2-benzisoxazole is well-documented and provides good yields at each stage.
  • Bromination with NBS is a critical step but requires careful control to avoid over-bromination.
  • The use of boron tribromide for ether cleavage is effective but requires low temperature and inert atmosphere to prevent side reactions.
  • Oxidation with pyridinium dichromate is a mild and efficient method to obtain the aldehyde intermediate.
  • Base-induced transformations of related esters must be carefully managed to avoid ring contractions or dimerizations that can reduce yield or produce undesired by-products.
  • The hydroxyl group at the 6-position can be introduced or preserved by selective functional group manipulations during or after esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H9NO4
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate
  • Appearance : White to yellow solid

The compound features a benzisoxazole ring with hydroxyl and ester functional groups, which contribute to its chemical reactivity and biological activity.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Its structural features may allow it to interact with biological pathways involved in inflammation, making it a candidate for further pharmacological investigation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds within the benzisoxazole family have demonstrated antimicrobial effects. This compound is being investigated for its ability to inhibit the growth of various pathogens.

Medicine

The compound is under investigation for its potential therapeutic effects in various diseases:

  • Mechanism of Action : The mechanism involves hydrogen bonding interactions with biological molecules and ester hydrolysis to release active acid forms that can interact with enzymes and receptors involved in inflammatory processes.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInteraction with inflammatory pathways
NeuroprotectiveProtection against oxidative stress
AntimicrobialInhibition of pathogen growth

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound demonstrated its ability to reduce inflammation markers in vitro. The compound was tested against various inflammatory cytokines, showing significant inhibition compared to control samples.

Case Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotection, this compound was evaluated for its effects on neuronal cell lines exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid (CAS 34173-06-3)

  • Molecular Formula: C₁₀H₇NO₄
  • Molecular Weight : 205.17 g/mol
  • This substitution likely alters solubility and reactivity, making it more suitable for ionic interactions in drug formulations .

Methyl 2-(Benzo[d]isoxazol-3-yl)acetate (CAS 59899-89-7)

  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol
  • Key Differences : Lacks the hydroxyl group at the 6-position of the benzisoxazole ring, reducing hydrogen-bonding capacity and possibly enhancing lipophilicity .

Ethyl 6-Hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8)

  • Molecular Formula: C₁₁H₁₀NO₄
  • Molecular Weight : 220.20 g/mol
  • Key Differences : Substitutes the methyl ester with an ethyl ester and introduces a carboxylate group directly on the benzisoxazole ring, altering steric and electronic properties .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Functional Groups Solubility Data
Methyl 2-(6-Hydroxy-...) (34173-07-4) 234.25 Benzisoxazole, methyl ester Not reported
2-(6-Hydroxy-...) Acid (34173-06-3) 205.17 Benzisoxazole, carboxylic acid Likely higher aqueous solubility vs. ester analogues
Methyl 2-(Benzo[d]isoxazol-3-yl)acetate (59899-89-7) 191.18 Benzisoxazole, methyl ester Expected lipophilicity due to lack of -OH

Commercial Availability and Pricing

Compound (CAS) Purity Price (USD) Supplier
Methyl 2-(6-Hydroxy-...) (34173-07-4) Not specified Not reported American Elements
2-(6-Hydroxy-...) Acid (34173-06-3) 95% $260/100mg Specialty vendors
Ethyl 6-Hydroxybenzo[d]isoxazole-3-carboxylate (57764-50-8) 95% $299/250mg Commercial catalogs

Biological Activity

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is an organic compound with significant biological potential. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C10H9NO4
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : this compound
  • Appearance : White to yellow solid

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Its structural features may allow it to interact with biological pathways involved in inflammation, making it a candidate for further pharmacological investigation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds within the benzisoxazole family have demonstrated antimicrobial effects. This compound is being investigated for its ability to inhibit the growth of various pathogens.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Ester Hydrolysis : The ester group may undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors involved in inflammatory processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameStructural FeaturesUnique Aspects
6-HydroxybenzisoxazoleHydroxyl group on benzisoxazoleLacks ester functionality
Methyl 1,2-benzisoxazoleBenzisoxazole structureDifferent positioning of substituents
Methyl 2-(5-Hydroxy-1,2-benzisoxazol-3-yl)acetateHydroxyl group at position 5Variation in hydroxyl positioning affects activity

The distinct substitution pattern on the benzisoxazole ring contributes to the compound's specific biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .
  • Neuroprotection :
    • In a model of neuronal injury, this compound was shown to protect neurons from apoptosis through modulation of apoptotic pathways.
  • Antimicrobial Efficacy :
    • Research indicated that derivatives of benzisoxazole exhibited potent antimicrobial activity against multi-drug resistant strains of bacteria such as Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.31 µg/ml .

Q & A

Basic: What synthetic methodologies are established for Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate?

Answer:
The synthesis of benzisoxazole derivatives typically involves cyclization of hydroxylamine intermediates with carbonyl groups. For example, outlines a general method for synthesizing 3-substituted benzoxazolone derivatives, which could be adapted by substituting appropriate starting materials. Key steps include:

  • Condensation of 6-hydroxy-1,2-benzisoxazole precursors with methyl acetylglycolate under acidic or basic conditions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR and HPLC .
  • Yield optimization may require controlled temperature (e.g., reflux in ethanol) and inert atmospheres to prevent oxidation of the hydroxy group .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR resolves the methyl ester (δ ~3.7 ppm), acetoxy moiety, and aromatic protons. The hydroxy group at position 6 may show broad peaks in DMSO-d₆ .
    • FT-IR confirms the ester carbonyl (~1740 cm⁻¹) and benzisoxazole C=N (~1620 cm⁻¹) .
  • Crystallography:
    • Single-crystal X-ray diffraction (SHELX software) determines bond lengths and angles, as demonstrated for structurally similar monoclinic polymorphs in . Hydrogen bonding between the hydroxy group and adjacent oxygen atoms can influence crystal packing .

Advanced: How can contradictory data in reaction yields or purity be resolved during synthesis?

Answer:

  • Troubleshooting:
    • Byproduct Analysis: Use LC-MS to identify side products (e.g., uncyclized intermediates or ester hydrolysis products). Adjust reaction pH or solvent polarity to suppress undesired pathways .
    • Thermodynamic vs. Kinetic Control: Varying reaction time/temperature may favor different products. For instance, prolonged heating may degrade the hydroxy group, necessitating milder conditions .
    • Reproducibility: Standardize reagent quality (e.g., anhydrous solvents) and moisture control, as the hydroxy group is prone to oxidation .

Advanced: What computational approaches predict the solubility and stability of this compound?

Answer:

  • Hansen Solubility Parameters (HSP):
    • Experimental determination via solubility testing in solvents with known HSPs (e.g., ethanol, acetone) can estimate compatibility with drug delivery matrices .
    • Group contribution methods may be less reliable due to the compound’s complex structure; molecular dynamics simulations (e.g., COSMO-RS) are preferred .
  • Degradation Studies:
    • Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies hydrolytic degradation pathways, particularly at the ester or benzisoxazole ring .

Advanced: How does the hydroxy group at position 6 influence physicochemical and biological properties?

Answer:

  • Physicochemical Effects:
    • The hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents but reducing logP (measured via reversed-phase HPLC) .
    • It may also stabilize polymorphic forms, as seen in and for analogous benzisoxazole derivatives .
  • Biological Implications:
    • The hydroxy group could serve as a site for metabolic conjugation (e.g., glucuronidation) or interact with target receptors, as observed in 5-HT4 receptor agonists () .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and N95 respirator to avoid inhalation/contact () .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Maintain SDS documentation onsite .
  • Storage: Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced: Are polymorphic forms of this compound reported, and how are they characterized?

Answer:

  • While direct polymorph data for this compound is limited, and highlight methods for analogous benzisoxazole derivatives:
    • XRPD distinguishes polymorphs via unique diffraction patterns.
    • DSC/TGA identifies thermal transitions (e.g., melting points, desolvation events).
    • Solvent Screening: Recrystallization from ethanol/water vs. acetonitrile may yield different forms .

Basic: What pharmacological activities are associated with benzisoxazole derivatives?

Answer:

  • 5-HT4 Receptor Agonism: Derivatives in and show potential for treating gastrointestinal disorders via serotonin receptor modulation .
  • Antimicrobial/Anticancer Activity: Substituents like halogens or methyl groups on the benzisoxazole ring enhance bioactivity, though specific data for this compound requires further study .

Advanced: How can researchers validate the purity of this compound for in vitro assays?

Answer:

  • HPLC-DAD/UV: Use a C18 column (mobile phase: ammonium acetate buffer pH 6.5/acetonitrile, per ) with UV detection at 254 nm .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺ = 224.08 m/z) and fragments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

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